![molecular formula C17H20Cl2N2 B14241135 N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627523-35-7](/img/structure/B14241135.png)
N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a benzyl group, a dichlorophenyl group, and an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with benzaldehyde, followed by reduction of the resulting Schiff base using a reducing agent such as potassium borohydride . The reaction is carried out in a methanol solution at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various amine compounds.
Aplicaciones Científicas De Investigación
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its interactions with DNA and its potential as a therapeutic agent.
Industry: Its applications in industrial processes are less documented but may include its use as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can influence the structure and function of the DNA . This binding can potentially lead to various biological effects, including changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ethane-1,2-diamine derivatives and benzyl-substituted amines. Examples include:
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine
- N-[2-(3,4-dichlorophenyl)ethyl]-N’-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
627523-35-7 |
|---|---|
Fórmula molecular |
C17H20Cl2N2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H20Cl2N2/c18-16-7-6-15(17(19)12-16)8-9-20-10-11-21-13-14-4-2-1-3-5-14/h1-7,12,20-21H,8-11,13H2 |
Clave InChI |
FIFOUQSIQBXRHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCNCCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


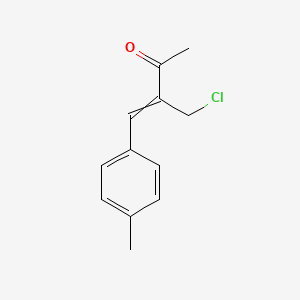
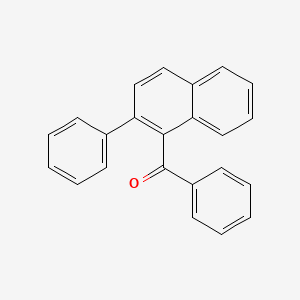
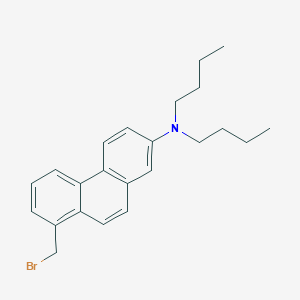


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
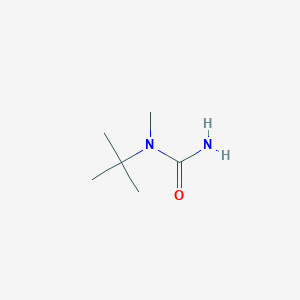
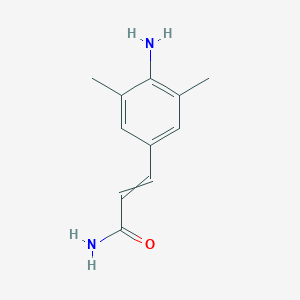
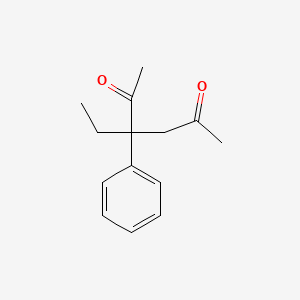
![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
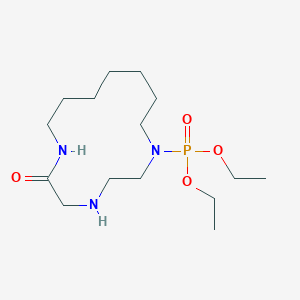
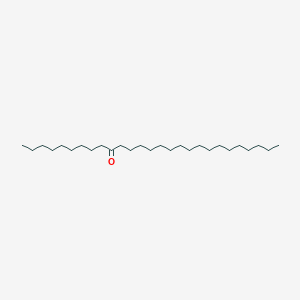
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
